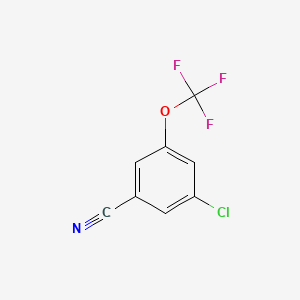

3-Chloro-5-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3ClF3NO . It has a molecular weight of 221.57 . The compound is typically in a clear liquid form .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-(trifluoromethoxy)benzonitrile is 1S/C8H3ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Chloro-5-(trifluoromethoxy)benzonitrile is a clear liquid . It should be stored at ambient temperature .Applications De Recherche Scientifique

Catalytic Activities

Oxidation Catalysis

A study by Kadish et al. (2008) explored the catalytic activities of cobalt corroles in the oxidation of dioxygen, highlighting the potential use of similar compounds in catalysis. Although 3-Chloro-5-(trifluoromethoxy)benzonitrile was not directly mentioned, the research on corroles with various substituents suggests the role of fluoro-substituted benzonitriles in modifying catalytic efficiency and selectivity (Kadish, Shen, Frémond, Chen, El Ojaimi, Chkounda, Gros, Barbe, Ohkubo, Fukuzumi, & Guilard, 2008).

Organic Synthesis

Electrophilic Trifluoromethylation

Mejía and Togni (2012) reported on the rhenium-catalyzed trifluoromethylation of aromatic compounds, utilizing hypervalent iodine reagents. This research illustrates the broader utility of trifluoromethylated benzonitriles in organic synthesis, offering insights into the reactivity and potential applications of 3-Chloro-5-(trifluoromethoxy)benzonitrile in constructing complex fluorinated molecules (Mejía & Togni, 2012).

Electrochemical Studies

Proton Donors in Aprotic Solution

Research by Sokolová, Gál, and Valášek (2012) on chlorinated hydroxybenzonitriles as efficient proton donors in electrochemical studies highlights the importance of functionalized benzonitriles in understanding proton transfer mechanisms. This study, while focusing on chloro-hydroxy derivatives, underscores the potential of 3-Chloro-5-(trifluoromethoxy)benzonitrile in similar electrochemical applications (Sokolová, Gál, & Valášek, 2012).

Materials Science

High-Voltage Lithium-Ion Batteries

Huang et al. (2014) explored 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries, indicating the potential of trifluoromethylated benzonitriles in enhancing the performance and stability of energy storage materials. The study provides a basis for considering 3-Chloro-5-(trifluoromethoxy)benzonitrile in the development of advanced battery technologies (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Photocatalysis

Photocatalytic Electron Transfer

Research by Steren et al. (1996) into the reactions of triplet C60 with chloranil and perylene in benzonitrile solutions demonstrates the role of benzonitrile derivatives in facilitating electron transfer processes. This suggests the potential application of 3-Chloro-5-(trifluoromethoxy)benzonitrile in photocatalytic systems, particularly in enhancing the efficiency of electron transfer reactions (Steren, Willigen, Biczók, Gupta, & Linschitz, 1996).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIPYHUMXOYSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(trifluoromethoxy)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)

![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)